Hexakis(4-methoxyphenoxymethyl)benzene: A Technical Guide to Structure & Properties
Hexakis(4-methoxyphenoxymethyl)benzene: A Technical Guide to Structure & Properties
This guide details the chemical architecture, synthesis, and supramolecular properties of Hexakis(4-methoxyphenoxymethyl)benzene , a sophisticated "hexahost" scaffold used in crystal engineering and molecular recognition.[1][2]
[2]
CAS Registry Number: 72031-99-3 Linear Formula: C₅₄H₅₄O₁₂ Molecular Weight: 895.02 g/mol [1]
Executive Summary
Hexakis(4-methoxyphenoxymethyl)benzene is a star-shaped, hexa-substituted benzene derivative belonging to the class of "Hexahost" molecules.[1] First conceptualized by D.D.[1][2] MacNicol, these molecules are renowned for their ability to form clathrate inclusion complexes with a wide variety of guest molecules.[1][2]
Unlike simple aromatics, this molecule features a central benzene core decorated with six flexible (4-methoxyphenoxy)methyl arms.[1][2] This "propeller" architecture allows the molecule to adjust its conformation to encapsulate guest species, making it a critical scaffold for researchers in supramolecular chemistry , crystal engineering , and molecular machine design .[1][2]
Molecular Architecture & Conformation[1][3]
Structural Analysis
The molecule consists of a rigid central benzene ring substituted at all six positions (1,2,3,4,5,6).[1][2]
-
Linker: Methylene (-CH₂-) bridges.[1] These provide critical conformational flexibility, allowing the "arms" to rotate above and below the central plane.[1][2]
-
Peripheral Groups: 4-methoxyphenoxy moieties.[1][3][4][5] The para-methoxy group acts as a hydrogen-bond acceptor and increases the electron density of the peripheral rings, enhancing π-π stacking capabilities.[1]
The "Pedal Motion" & Symmetry
In the solid state, these molecules often adopt a
-
Gearing Mechanism: The six arms act like meshed gears.[1] The rotation of one phenoxy group is often coupled to its neighbors, a phenomenon known as correlated rotation or "molecular gearing."[1][2]
Figure 1: Structural logic of the hexahost scaffold, highlighting the relationship between the rigid core and flexible arms.
Synthesis Protocol
The synthesis follows a convergent nucleophilic substitution pathway.[1][2] The following protocol is adapted from the standard MacNicol procedure for hexakis(aryloxymethyl)benzenes.
Reaction Scheme
Precursor: Hexakis(bromomethyl)benzene (Available commercially or synthesized from hexamethylbenzene).[1][2]
Reagent: 4-Methoxyphenol (p-Guaiacol).
Mechanism:
Step-by-Step Methodology
| Parameter | Specification |
| Reaction Scale | 1.0 mmol (approx. 0.63 g of bromide precursor) |
| Solvent | Acetone (HPLC Grade) or Methyl Ethyl Ketone (MEK) |
| Base | Potassium Carbonate ( |
| Catalyst | 18-Crown-6 (Optional, 5 mol%) to accelerate reaction |
| Temperature | Reflux ( |
| Time | 12 – 24 Hours |
Protocol:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Hexakis(bromomethyl)benzene (1.0 eq) and anhydrous
(12.0 eq) in dry acetone (50 mL). -
Addition: Add 4-Methoxyphenol (8.0 eq, slight excess) to the suspension.
-
Reflux: Heat the mixture to vigorous reflux under an inert atmosphere (
or Ar). Monitor reaction progress via TLC (Silica gel, Hexane:EtOAc 3:1).[1][2] The starting bromide spot should disappear completely.[1][2] -
Work-up:
-
Purification:
Yield: Typically 70–85% as a white to off-white crystalline solid.[1]
Physicochemical Properties[1][3][6][8][9]
Solubility Profile
The methoxy groups significantly enhance solubility compared to the unsubstituted phenoxy analog.[1][2]
Thermal Stability[1][10]
-
Melting Point: While specific batch data varies, analogs in this class typically melt between 160°C – 210°C .[1][2] The solid is thermally stable up to ~300°C before decomposition.[1][2]
-
Crystallinity: High tendency to crystallize, often incorporating solvent molecules into the lattice (solvatomorphism).[1][2]
Supramolecular Utility: Host-Guest Chemistry
This molecule is a textbook "Hexahost."[1][2] It does not possess a permanent intrinsic cavity like a cyclodextrin; rather, it forms an extrinsic cavity via crystal packing.[1][2]
Mechanism of Inclusion
When crystallized from guest solvents (e.g., dioxane, chlorobenzene), the six arms of the host molecule organize to create "cages" or "channels" that trap the guest.[1][2]
-
Clathrate Formation: The host molecules pack efficiently, but the bulky arms prevent total collapse, leaving voids occupied by the guest.[1][2]
-
Selectivity: The size of the void is tunable.[1][2] The 4-methoxy substituent adds steric bulk, altering the cavity shape compared to the parent hexakis(phenoxymethyl)benzene, potentially favoring smaller or flatter guests.[1][2]
Experimental Validation (Inclusion Test)
To verify host capability:
-
Dissolve 100 mg of the host in 2 mL of a potential guest solvent (e.g., 1,4-dioxane).[1][2]
-
Allow slow evaporation at room temperature.
-
Analyze the resulting crystals via TGA (Thermogravimetric Analysis) . A weight loss step prior to the melting point indicates the release of the trapped guest.[1][2]
Figure 2: Formation and thermal behavior of the host-guest inclusion complex.
References
-
MacNicol, D. D., & Wilson, D. R. (1976).[1][2] New Strategy for the Design of Inclusion Compounds: Discovery of the 'Hexa-hosts'. Journal of the Chemical Society, Chemical Communications.[1][2][6] Link
-
Freer, A. A., Gall, J. H., & MacNicol, D. D. (1982).[1][2][6] Novel host molecules derived from hexakis(benzylaminomethyl)benzene.[1][2][6] Journal of the Chemical Society, Chemical Communications.[1][2][6] Link
-
Sigma-Aldrich. (n.d.).[1] Hexakis(4-methoxyphenoxymethyl)benzene Product Detail.[2]Link[1][2]
-
PubChem. (n.d.).[1][2] Compound Summary for Hexakis(phenoxymethyl)benzene derivatives. National Library of Medicine.[1][2] Link
Sources
- 1. Benzene, 1-methoxy-4-methyl- [webbook.nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-Methoxy-4-(4-methylphenoxy)benzene | C14H14O2 | CID 611840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Dimethoxy-4-[(4-methoxyphenoxy)methyl]benzene | C16H18O4 | CID 298746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Novel host molecules derived from hexakis(benzylaminomethyl)benzene: X-ray analysis of a dimethylformamide adduct of hexakis-(N-benzyltrifluoroacetamidomethyl)benzene and the 3 KSCN·H2O complex of hexakis-[N-benzyl-(2-methoxyethoxy)acetamidomethyl)-benzene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
